molecular formula C9H9N3O B7673391 N-methylimidazo[1,2-a]pyridine-8-carboxamide

N-methylimidazo[1,2-a]pyridine-8-carboxamide

Cat. No.: B7673391
M. Wt: 175.19 g/mol
InChI Key: MMSFVFQMASCFAT-UHFFFAOYSA-N
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Description

N-methylimidazo[1,2-a]pyridine-8-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory and Analgesic Activities:

    • A study synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, evaluating them for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating potential medicinal applications (Abignente et al., 1982).
  • DNA Binding and Antimicrobial Properties:

    • Research on peptides including 1-methylimidazole-2-carboxamide-netropsin highlighted their ability to bind specific DNA sequences, suggesting applications in gene regulation and antimicrobial therapy (Wade et al., 1992).
  • Synthesis and Pharmaceutical Applications:

    • Studies on the synthesis of methylimidazo[1,2-a]pyridines and related compounds in aqueous environments without catalysts indicate their potential in streamlined pharmaceutical production (Mohan et al., 2013).
  • Antituberculosis Activity:

    • A set of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and found to be potent against multi- and extensive drug-resistant tuberculosis strains, demonstrating their potential as anti-TB agents (Moraski et al., 2011).
  • Synthesis of Imidazo[1,2-a]pyridine Derivatives:

    • An efficient synthesis method for 1-methylimidazo[4,5-b]pyridine derivatives was developed, highlighting the potential for creating biologically active compounds (Xing et al., 2013).
  • Analgesic Properties Optimization:

    • Research focused on enhancing the analgesic properties of pyrido[1,2-a]pyrimidine nucleus derivatives, offering insights into the development of new pain management drugs (Ukrainets et al., 2015).
  • Anticancer Applications:

    • The synthesis and evaluation of imidazo[1,2-a]pyridine-8-carboxamides for antimycobacterial properties revealed their selectivity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Ramachandran et al., 2013).

Properties

IUPAC Name

N-methylimidazo[1,2-a]pyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-9(13)7-3-2-5-12-6-4-11-8(7)12/h2-6H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFVFQMASCFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.